Product packaging for 5-methylsulfanylquinoline(Cat. No.:CAS No. 26114-57-8)

5-methylsulfanylquinoline

Cat. No.: B3120202
CAS No.: 26114-57-8
M. Wt: 175.25 g/mol
InChI Key: BDLZEBCBFTUAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methylsulfanylquinoline is a quinoline-based building block of interest in medicinal chemistry and drug discovery. Compounds featuring a quinoline core fused with sulfur-containing functional groups are frequently explored as key intermediates in synthesizing complex molecules and have been investigated for their potential biological activity . As a substrate in organic synthesis, it can be used to develop novel inhibitors for metalloproteins, such as zinc metalloproteases . Researchers utilize this scaffold in fragment-based drug discovery (FBDD) to create chelating fragment libraries due to its potential metal-binding properties . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Please Note: The specific applications, mechanism of action, and detailed research value for this exact compound are not fully characterized in the available public literature. The information provided is based on the general properties of similar quinoline-sulfonamide compounds . Researchers are advised to consult specialized scientific literature for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NS B3120202 5-methylsulfanylquinoline CAS No. 26114-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLZEBCBFTUAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902631
Record name NoName_3170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methylsulfanylquinoline and Its Analogues

Direct Synthesis of 5-Methylsulfanylquinoline Core

The direct synthesis approach involves constructing the bicyclic quinoline (B57606) system from acyclic or monocyclic precursors that already contain the methylsulfanyl group. This ensures the substituent is correctly placed from the outset.

Ring-Closure Reactions Incorporating the Methylsulfanyl Moiety

The Doebner–von Miller reaction is a well-established method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgnih.gov This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, can be catalyzed by both Brønsted and Lewis acids. wikipedia.orgiipseries.org

While specific literature examples detailing the synthesis of this compound via this method are not prevalent, a viable synthetic route can be proposed based on the general mechanism. The reaction would logically employ 3-(methylsulfanyl)aniline as the key starting material. The reaction proceeds through an initial 1,4-Michael addition of the aniline to an α,β-unsaturated carbonyl compound, such as crotonaldehyde or methyl vinyl ketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration and oxidation to yield the aromatic quinoline core.

A plausible reaction scheme is outlined below:

Reactants : 3-(Methylsulfanyl)aniline and an α,β-unsaturated carbonyl compound (e.g., acrolein).

Conditions : Strong acid catalyst (e.g., HCl, H₂SO₄) and an oxidizing agent (often a Schiff's base intermediate or nitrobenzene). acs.org

Product : this compound.

The regioselectivity of the cyclization ensures the formation of the 5-substituted product due to the para-directing effect of the amino group and the meta-position of the methylsulfanyl group relative to the cyclization site.

Table 1: Proposed Doebner-von Miller Synthesis of this compound
Aniline PrecursorCarbonyl CompoundTypical Catalyst/ConditionsExpected Product
3-(Methylsulfanyl)anilineAcroleinHCl or H₂SO₄, OxidantThis compound
3-(Methylsulfanyl)anilineCrotonaldehydeHCl or H₂SO₄, Oxidant2-Methyl-5-methylsulfanylquinoline
3-(Methylsulfanyl)anilineMethyl vinyl ketoneHCl or H₂SO₄, Oxidant4-Methyl-5-methylsulfanylquinoline

Three-component coupling reactions, often catalyzed by transition metals, have become a powerful tool for the convergent synthesis of complex heterocyclic structures like quinolines. scielo.bracs.org These reactions typically involve the condensation of an aniline, an aldehyde, and a third component, such as an alkyne, to rapidly build the quinoline scaffold. scielo.br

For the synthesis of this compound, 3-(methylsulfanyl)aniline would serve as the amine component. The general process involves the in-situ formation of an imine from the aniline and an aldehyde, which then undergoes a metal-catalyzed reaction with the third component (e.g., a terminal alkyne). This is followed by an intramolecular cyclization and aromatization to afford the substituted quinoline. Various metal catalysts, including those based on iron (FeCl₃) and ytterbium (Yb(OTf)₃), have been successfully employed. scielo.brresearchgate.net

The selection of the aldehyde and alkyne components allows for the introduction of diverse substituents at other positions of the quinoline ring. For instance, reacting 3-(methylsulfanyl)aniline with benzaldehyde and phenylacetylene would theoretically yield 5-methylsulfanyl-2,4-diphenylquinoline.

Table 2: Proposed Metal-Mediated Three-Component Synthesis
AnilineAldehydeAlkyneCatalyst ExampleExpected Product
3-(Methylsulfanyl)anilineFormaldehydePhenylacetyleneFeCl₃ or Yb(OTf)₃5-Methylsulfanyl-2-phenylquinoline
3-(Methylsulfanyl)anilineBenzaldehydePhenylacetyleneFeCl₃ or Yb(OTf)₃5-Methylsulfanyl-2,4-diphenylquinoline

A novel and conceptually distinct approach allows for the synthesis of 2-(alkylsulfanyl)quinoline analogues. This one-pot method involves the reaction of aryl isothiocyanates with allenic or acetylenic carbanions, followed by alkylation. researchgate.netresearchgate.net The process proceeds through the formation of an N-aryl-1-aza-1,3,4-triene intermediate, which subsequently undergoes a 6π-electrocyclization to form the quinoline ring. researchgate.net

In this strategy, the aromatic isothiocyanate provides the nitrogen atom and the benzene (B151609) portion of the quinoline core, while the carbanion and alkylating agent build the pyridine (B92270) ring and introduce the alkylsulfanyl group at the C2-position. While this method directly yields 2-alkylsulfanyl derivatives rather than the 5-methylsulfanyl isomer, it represents a significant methodology for accessing structurally related and potentially valuable analogues. A copper-catalyzed cascade annulation involving isothiocyanates, alkynes, and diaryliodonium salts has also been reported as an efficient route to functionalized quinolines. nih.gov

Functional Group Interconversions on Pre-formed Quinoline Rings

An alternative to direct synthesis is the modification of a quinoline ring that is already assembled. This approach relies on introducing the methylsulfanyl group onto a quinoline precursor that bears a suitable leaving group at the 5-position.

Nucleophilic aromatic substitution (SₙAr) is a primary method for functionalizing halo-substituted heteroaromatic compounds. nih.govnih.gov The quinoline ring, being electron-deficient, is activated towards nucleophilic attack, particularly at positions with a good leaving group like bromine or chlorine.

To synthesize this compound, a 5-haloquinoline, such as 5-bromoquinoline or 5-chloroquinoline, can be treated with a sulfur nucleophile. Sodium thiomethoxide (NaSMe) or methanethiol (CH₃SH) in the presence of a base are common reagents for this transformation. The reaction proceeds via the addition of the thiomethoxide nucleophile to the C5 position of the quinoline ring, forming a Meisenheimer-like intermediate, followed by the elimination of the halide ion to restore aromaticity. This method is often efficient and provides a direct route to the target compound from readily available haloquinolines.

General Reaction : 5-Bromoquinoline + Sodium Thiomethoxide → this compound + Sodium Bromide

Typical Solvents : Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are commonly used to facilitate the reaction.

This strategy is a cornerstone of synthetic chemistry for introducing thioether functionalities onto aromatic and heteroaromatic scaffolds. nih.gov

Alkylation Reactions of Thiolated Quinoline Precursors

The most direct method for the synthesis of this compound involves the S-alkylation of quinoline-5-thiol. This reaction is a classical nucleophilic substitution where the thiolate anion, a potent nucleophile, attacks an electrophilic methylating agent.

The general reaction scheme involves the deprotonation of quinoline-5-thiol to form the more nucleophilic thiolate, followed by its reaction with a methylating agent.

Reaction Scheme:

Commonly used methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The choice of base and solvent is crucial for the efficiency of the reaction. Typically, a non-nucleophilic base such as sodium hydride (NaH) or a carbonate base like potassium carbonate (K₂CO₃) is employed to generate the thiolate in situ. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 reaction pathway.

Table 1: Reaction Conditions for the Alkylation of Quinoline-5-thiol

Methylating AgentBaseSolventTemperature (°C)
Methyl iodideK₂CO₃AcetoneReflux
Methyl iodideNaHDMF0 to rt
Dimethyl sulfateK₂CO₃AcetoneReflux

This table presents typical conditions for the S-methylation of quinoline-5-thiol. The specific conditions may vary depending on the scale and desired purity of the product.

Research has shown that this method provides high yields of the desired this compound, often with minimal purification required. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Synthesis of Advanced this compound Derivatives

The this compound core can be further elaborated to access a diverse range of derivatives with potentially enhanced biological or material properties. This is achieved through regioselective functionalization of the quinoline ring or by utilizing the methylsulfanyl group for further transformations.

Regioselective Functionalization Strategies

The quinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the nitrogen atom in the pyridine ring and the methylsulfanyl group on the benzene ring. The nitrogen atom deactivates the pyridine ring towards electrophilic attack, while the methylsulfanyl group is an ortho-, para-directing activator for the benzene ring. Therefore, electrophilic substitution is expected to occur preferentially on the benzene moiety of the this compound scaffold.

Common electrophilic aromatic substitution reactions that can be employed include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield nitro derivatives with substitution at the C6 and C8 positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄6-Nitro-5-methylsulfanylquinoline and 8-Nitro-5-methylsulfanylquinoline
BrominationBr₂, FeBr₃6-Bromo-5-methylsulfanylquinoline and 8-Bromo-5-methylsulfanylquinoline
AcylationRCOCl, AlCl₃6-Acyl-5-methylsulfanylquinoline and 8-Acyl-5-methylsulfanylquinoline

This table outlines the expected major products from the electrophilic aromatic substitution of this compound based on directing group effects.

While the quinoline ring itself is electron-deficient and can undergo nucleophilic attack, particularly at the C2 and C4 positions, the presence of the electron-donating methylsulfanyl group at C5 can modulate this reactivity. However, by introducing electron-withdrawing groups onto the ring system, for example, through the electrophilic substitution reactions mentioned above, the propensity for nucleophilic attack can be enhanced.

For instance, a nitro group at the C6 or C8 position would further activate the quinoline system towards nucleophilic aromatic substitution (SNAr) or the addition of organometallic reagents.

Coupling Reactions for Derivatization

To introduce further diversity, palladium-catalyzed cross-coupling reactions are invaluable tools. To utilize these methods, a halo-substituted this compound is typically required as a coupling partner. For example, a bromo- or iodo-substituent can be introduced at a specific position (e.g., C6 or C8) via electrophilic halogenation.

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming carbon-carbon bonds. A 6-bromo-5-methylsulfanylquinoline, for example, could be coupled with various organozinc reagents (R-ZnX) to introduce a wide range of alkyl, aryl, or vinyl substituents at the C6 position.

Table 3: Examples of Negishi-type Coupling Reactions with 6-Bromo-5-methylsulfanylquinoline

Organozinc Reagent (R-ZnX)Palladium CatalystProduct
Phenylzinc chloridePd(PPh₃)₄6-Phenyl-5-methylsulfanylquinoline
Methylzinc chloridePd(PPh₃)₄6-Methyl-5-methylsulfanylquinoline
Vinylzinc chloridePd(PPh₃)₄6-Vinyl-5-methylsulfanylquinoline

This table illustrates the versatility of the Negishi cross-coupling reaction for the derivatization of a halogenated this compound precursor.

These synthetic methodologies provide a robust platform for the generation of a library of this compound analogues, enabling the exploration of their structure-activity relationships in various scientific fields.

Three-Component Cross-Coupling Strategies

Three-component cross-coupling reactions represent a highly convergent and efficient strategy for the synthesis of polysubstituted quinolines. These reactions allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step from simple and readily available starting materials.

A notable example is the copper-catalyzed three-component cascade cyclization for the synthesis of quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. scielo.br This reaction proceeds under mild conditions and exhibits a broad substrate scope with excellent regioselectivity. The resulting quinoline-4-thiol can be a precursor to this compound through further functionalization. The proposed mechanism involves the stabilization of a high-valent vinyl copper intermediate by the sulfur atom, which plays a crucial role in controlling the regioselectivity of the reaction.

The general applicability of three-component reactions for quinoline synthesis is well-documented. For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an additive-free and rapid synthesis of multiply substituted quinolines. organic-chemistry.org Lewis acid-mediated three-component coupling of aldehydes, amines, and alkynes has also been successfully employed to generate a variety of substituted quinolines. scielo.br While not specifically targeting this compound, these methods highlight the potential of three-component strategies in accessing diverse quinoline scaffolds. By choosing a nitrile component with a methylsulfanyl group at the appropriate position, it is conceivable that these methods could be adapted for the direct synthesis of this compound analogues.

The table below summarizes the key features of a relevant copper-catalyzed three-component reaction.

CatalystReactantsProductKey FeaturesReference
CopperDiaryliodonium salts, Alkynyl sulfides, NitrilesQuinoline-4-thiolsBroad substrate scope, Excellent regioselectivity, Mild conditions scielo.br

Formation of Complex Architectures from this compound Building Blocks

While the direct synthesis of this compound can be envisaged through the methodologies described above, its utility as a building block for the construction of more complex molecular architectures is an area of significant interest. The methylsulfanyl group can serve as a handle for further functionalization or influence the reactivity of the quinoline ring in subsequent transformations.

Construction of Fused Ring Systems

The synthesis of fused quinoline systems is of great importance in medicinal chemistry. Although specific examples starting from this compound are not extensively reported, methodologies for the synthesis of fused quinolines from other substituted quinolines can provide insights into potential synthetic routes. For instance, intramolecular Friedel-Crafts acylation is a common strategy for the synthesis of tetracyclic-fused quinoline systems. researchgate.net It is plausible that a this compound derivative bearing a suitable carboxylic acid side chain could undergo such a cyclization to form a fused system.

Furthermore, manganese-catalyzed direct synthesis of ring-fused quinolines from γ-amino alcohols and ketones or secondary alcohols has been reported. rsc.org The adaptability of this method to a 5-methylsulfanyl-substituted γ-amino alcohol could provide a direct entry into fused quinoline systems containing the methylsulfanyl moiety.

Synthesis of Multi-Substituted Quinoline Scaffolds

The this compound core can be further elaborated to introduce additional substituents, leading to multi-substituted quinoline scaffolds with diverse properties. While direct examples are limited, the functionalization of other substituted quinolines offers a blueprint for potential transformations. For example, the synthesis of ring-substituted 4-aminoquinolines has been achieved through a two-step method involving the condensation of anilines with Meldrum's acid and trimethyl-orthoformate, followed by conversion of the resulting 4-hydroxyquinoline to the 4-aminoquinoline (B48711). ucsf.edu A similar strategy could be envisioned starting with a 3-methylsulfanylaniline to generate a 5-methylsulfanyl-4-aminoquinoline, which could then be further functionalized at the amino group or other positions on the quinoline ring.

Moreover, transition metal-catalyzed cross-coupling reactions are a powerful tool for the synthesis of multi-substituted quinolines. Although not specifically demonstrated on this compound, these methods are widely used to introduce aryl, alkyl, and other functional groups onto the quinoline scaffold. The electronic properties of the methylsulfanyl group may influence the regioselectivity of such reactions, potentially directing substitution to specific positions on the quinoline ring.

Chemical Reactivity and Reaction Mechanisms of 5 Methylsulfanylquinoline

Reactivity of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a nucleophilic and basic center. This characteristic governs its reactivity in protonation, Lewis basicity, and N-alkylation reactions.

The basicity of the quinoline nitrogen allows it to readily accept a proton from an acid. The pKa of the conjugate acid of quinoline is approximately 4.9, and while specific studies on the pKa of 5-methylsulfanylquinoline are not widely available, the electronic effect of the methylsulfanyl group at the 5-position is expected to influence this value. The sulfur atom can exhibit both electron-donating and electron-withdrawing properties, which can modulate the electron density on the nitrogen atom and thus its basicity.

As a Lewis base, the quinoline nitrogen can coordinate to various Lewis acids. This property is fundamental in its role as a ligand in coordination chemistry, forming complexes with metal ions. The methylsulfanyl group can also participate in coordination, potentially leading to bidentate chelation depending on the metal center and reaction conditions.

The nucleophilic nitrogen atom of this compound can be alkylated by various alkylating agents, leading to the formation of N-alkyl-5-methylsulfanylquinolinium salts. mdpi.com This process is a quaternization reaction, where the nitrogen atom becomes positively charged. mdpi.com The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. rsc.org

The efficiency of N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. nih.govbeilstein-journals.org For instance, the use of more reactive alkylating agents or the application of heat can increase the reaction rate. mdpi.com The quaternization of quinolines is a key step in the synthesis of various functional dyes and compounds with potential biological applications. mdpi.com

Table 1: Examples of N-Alkylation Reactions of Quinolines

Reactant Alkylating Agent Product Conditions Reference
Quinoline Methyl Iodide N-Methylquinolinium Iodide Reflux in acetone nih.gov
Aniline Benzyl alcohol N-phenylbenzylamine Au/MIL-53, 130 °C d-nb.info
Primary Amines Alcohols Secondary Amines [Ru(p-cymene)Cl2]2, dppf or DPEphos nih.gov

Transformations Involving the Methylsulfanyl Group

The methylsulfanyl group (-SCH3) is a versatile functional group that can undergo several transformations, most notably oxidation at the sulfur atom.

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. vulcanchem.com These oxidation states significantly alter the electronic properties and reactivity of the molecule.

Mild oxidation of this compound results in the formation of 5-(methylsulfinyl)quinoline. This reaction can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The sulfur atom in the sulfoxide (B87167) is chiral, and asymmetric oxidation methods can be employed to produce enantioenriched sulfoxides. The methylsulfinyl group is a valuable intermediate in organic synthesis.

Further oxidation of the sulfoxide or more vigorous oxidation of the sulfide (B99878) directly yields 5-(methylsulfonyl)quinoline. smolecule.com Stronger oxidizing agents like potassium permanganate (B83412) or excess hydrogen peroxide are typically used for this transformation. nih.gov The resulting sulfone group is a strong electron-withdrawing group, which significantly impacts the electronic distribution and reactivity of the quinoline ring system. smolecule.com The synthesis of such sulfones is often a key step in the development of compounds with specific pharmacological properties. nih.gov

Table 2: Oxidation of Methylsulfanyl Group

Starting Material Oxidizing Agent Product Conditions Reference
2-(4-methylthio)phenyl-7,8-substituted-quinoline-4-yl)methanol Oxone 2-(4-methylsulfonyl)phenyl-7,8-substituted-quinoline-4-yl)methanol THF/water, room temperature nih.gov
3-Methylsulfanyl-nitroquinolines Nitrating mixture 3-Methylsulfinyl-nitroquinolines -5 °C researchgate.netmolaid.com

Nucleophilic Displacements at the Sulfur-Carbon Bond

The sulfur-carbon bond in aryl methyl thioethers, such as this compound, can be susceptible to nucleophilic attack, although this is less common than reactions involving the aromatic ring. The reactivity at the sulfur atom is often initiated by its conversion to a better leaving group. For instance, oxidation of the sulfide to a sulfoxide or sulfone significantly enhances the electrophilicity of the adjacent carbon atoms.

While direct nucleophilic displacement on the C(sp³)-S bond of an unactivated thioether is challenging, certain reagents can facilitate this transformation. For example, studies on aryl methyl thioethers have shown that reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) can mediate the cleavage of the C(sp³)–S bond. mdpi.comorganic-chemistry.orgacs.orgnih.gov This process typically involves the formation of a sulfonium (B1226848) intermediate, which is then susceptible to nucleophilic attack. The selectivity for cleaving the methyl C(sp³)–S bond versus the aryl C(sp²)–S bond can be controlled, with the C(sp³)–S bond being more labile under specific conditions. organic-chemistry.orgacs.orgnih.gov For example, NFSI has been shown to selectively cleave the methyl C(sp³)–S bond in aryl methyl thioethers at elevated temperatures. organic-chemistry.orgacs.orgnih.gov

In a related context, studies on 2-(methylsulfonyl)quinoline (B98942) demonstrate that the methylsulfonyl group, an excellent leaving group, can be readily displaced from the highly activated 2-position of the quinoline ring by various nucleophiles, including Grignard reagents and carbanions. jst.go.jp This suggests that if the methylsulfanyl group in the 5-position were oxidized to a methylsulfonyl group, it would become a viable leaving group for nucleophilic aromatic substitution, although the 5-position is less activated towards nucleophilic attack than the 2- or 4-positions.

Cleavage and Rearrangement Reactions Involving the Methylsulfanyl Group

The methylsulfanyl group can participate in several cleavage and rearrangement reactions, which are of significant synthetic utility.

Cleavage Reactions: As mentioned previously, the selective cleavage of the C(sp³)–S bond in aryl methyl thioethers is achievable. Metal-free methods using reagents like N-chlorosuccinimide (NCS) can transform aryl methyl thioethers into valuable products such as aryl aldehydes or dithioacetals, depending on the solvent used. mdpi.com These reactions proceed via a proposed thionium (B1214772) intermediate, highlighting the importance of the aryl group in stabilizing the reactive species. mdpi.com Similarly, N-fluorobenzenesulfonimide (NFSI) can be used to cleave the methyl C(sp³)–S bond to generate unsymmetrical disulfides. organic-chemistry.orgacs.orgnih.gov

ReagentSolventProduct TypeReference
N-Chlorosuccinimide (NCS)ChloroformAryl Aldehyde mdpi.com
N-Chlorosuccinimide (NCS)FluorobenzeneDithioacetal mdpi.com
N-Fluorobenzenesulfonimide (NFSI)Not specifiedUnsymmetrical Disulfide organic-chemistry.orgacs.orgnih.gov

Rearrangement Reactions: A notable reaction involving sulfur ylides is the Sommelet-Hauser rearrangement . drugfuture.comwikipedia.org This reaction involves the organic-chemistry.orgacs.org-sigmatropic rearrangement of a benzylic quaternary ammonium (B1175870) salt, and an analogous transformation can occur with sulfonium salts. drugfuture.comnumberanalytics.comnumberanalytics.com For this compound, this would first require the formation of a sulfonium salt, for example, by alkylation with an alkyl halide. Deprotonation of a carbon adjacent to the sulfonium center would generate a sulfur ylide. If the ylide is formed at the methyl group, it can undergo a organic-chemistry.orgacs.org-sigmatropic rearrangement. In the case of 5-(dimethylsulfonium)quinoline, the ylide could rearrange to introduce a methyl group at the ortho position (C-6), a process that competes with the Stevens rearrangement. wikipedia.org

The general mechanism involves the deprotonation of an acidic proton to form an ylide, which then undergoes a concerted, pericyclic organic-chemistry.orgacs.org-sigmatropic rearrangement, followed by tautomerization to restore aromaticity. wikipedia.orgwikipedia.org

Reactivity of the Quinoline Ring System

The reactivity of the quinoline ring in this compound is a product of the fused pyridine (B92270) and benzene (B151609) rings, further modulated by the electronic effects of the methylsulfanyl substituent.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs on the benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. Substitution generally takes place at the C-5 and C-8 positions under vigorous conditions. uop.edu.pk

The methylsulfanyl (-SMe) group is an activating, ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density into the aromatic ring through resonance. organicchemistrytutor.comlibretexts.org In this compound, the -SMe group is at position 5. Its directing effect would favor substitution at the ortho positions (C-4 and C-6) and the para position (C-8).

The final regiochemical outcome is determined by the combination of these effects:

Inherent Quinoline Reactivity: Favors C-5 and C-8.

-SMe Directing Effect: Favors C-4, C-6, and C-8.

The convergence of these effects strongly suggests that the C-8 position will be highly favored for electrophilic substitution. The C-6 position is also a likely site of attack, being ortho to the activating -SMe group. The C-4 position in the pyridine ring is generally deactivated towards electrophiles, making substitution there less probable. Therefore, electrophilic attack is predicted to yield a mixture of 8-substituted and 6-substituted products, with the former likely predominating. For example, nitration of quinoline with nitric and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkmasterorganicchemistry.com For this compound, nitration would be expected to proceed under milder conditions and favor the 8- and 6-positions.

PositionInfluence of Quinoline NucleusInfluence of -SMe Group (at C-5)Predicted Outcome
4Deactivated (Pyridine ring)Activated (ortho)Unlikely
6Activated (Benzene ring)Activated (ortho)Possible Product
7Activated (Benzene ring)(meta)Unlikely
8Highly Activated (Benzene ring)Activated (para)Major Product

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on quinoline occurs preferentially on the electron-deficient pyridine ring, typically at the C-2 and C-4 positions, especially if a good leaving group is present. uop.edu.pkresearchgate.netquimicaorganica.org The methylsulfanyl group at C-5 is on the benzenoid ring and is not a good leaving group itself. Therefore, this compound is not expected to undergo nucleophilic substitution at the C-5 position under standard SNAr conditions.

However, the compound could undergo nucleophilic substitution if a leaving group were present at the 2- or 4-position. The methylsulfanyl group at C-5 would have a minor electronic influence on the rate of such a reaction. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key, and the negative charge is best accommodated when it can be delocalized onto the electronegative nitrogen atom, which occurs with attack at the C-2 and C-4 positions. quimicaorganica.org

Radical Reactions and Their Pathways

The methylsulfanyl group can influence the radical chemistry of this compound. Aryl sulfides are known to react with hydroxyl radicals, leading to the formation of sulfur-centered radical cations (ArS(•+)Me). acs.org This can occur either through direct electron transfer or via the formation of an initial OH-adduct. acs.org In acidic solutions, the formation of the radical cation is often favored. acs.org

Once formed, the this compound radical cation could undergo various reactions, such as dimerization or reaction with other nucleophiles. Additionally, photoredox catalysis has been used to generate aryl sulfide radical cations from electron-rich arenes, which can then couple with other radicals in C-S bond formation reactions. beilstein-journals.orgbeilstein-journals.org This indicates that the this compound system could potentially be a substrate in photocatalytic radical reactions.

It is important to note that not all reactions involving thioethers are radical-mediated. For instance, certain copper-catalyzed methylthiolation reactions have been shown through radical-trap experiments to proceed via a non-radical pathway. bohrium.com

Mechanistic Investigations of this compound Reactions

Mechanistic investigations into the reactions of this compound and related compounds provide insight into the observed reactivity and selectivity.

C-S Bond Cleavage: Mechanistic studies of C(sp³)–S bond cleavage in aryl methyl thioethers by reagents like NBS or NFSI suggest the formation of halo-sulfonium intermediates. organic-chemistry.org These intermediates are highly reactive and facilitate the subsequent nucleophilic attack and bond cleavage.

Sommelet-Hauser Rearrangement: The mechanism is well-established as a concerted organic-chemistry.orgacs.org-sigmatropic rearrangement. wikipedia.orgnumberanalytics.com This pericyclic pathway explains the observed migration of an alkyl group from the sulfur atom to the ortho position of the aromatic ring.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex). masterorganicchemistry.com The regioselectivity is determined by the relative stability of the possible intermediates formed upon attack at different positions. For this compound, the stability of the arenium ion is enhanced by resonance delocalization of the positive charge involving the lone pairs of the sulfur atom when attack occurs at the ortho and para positions (C-6 and C-8).

Nucleophilic Aromatic Substitution: The SNAr mechanism involves the initial addition of the nucleophile to form a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. quimicaorganica.org The rate-determining step is typically the formation of the anionic intermediate.

Radical Reactions: Proposed mechanisms for radical reactions often involve an initial single-electron transfer (SET) to or from the thioether. For example, in photocatalyzed reactions, the excited photocatalyst can accept an electron from the thioether to form a radical cation, which then undergoes further reaction. beilstein-journals.org

Computational studies using Density Functional Theory (DFT) have also been employed to investigate the tautomeric mechanisms, reactivity, and spectroscopic properties of complex quinoline derivatives containing a methylsulfanyl group, providing theoretical support for understanding their chemical behavior. nih.gov

Reaction Kinetics and Thermodynamics

Detailed experimental data on the reaction kinetics and thermodynamics exclusively for this compound are not extensively documented in publicly available literature. However, the reactivity of the quinoline ring system is well-understood to be influenced by the electronic nature of its substituents. The methylsulfanyl (-SCH3) group is known to be a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the lone pairs on the sulfur atom which can be donated to the aromatic ring through resonance. At the same time, sulfur's electronegativity exerts an electron-withdrawing inductive effect.

In the context of this compound, the methylsulfanyl group is expected to influence the rates of reactions such as electrophilic substitution. For electrophilic attack on the benzenoid ring of the quinoline, the -SCH3 group at the 5-position would activate the ring, primarily at positions 6 and 8. The pyridine ring of quinoline is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. mdpi.com

Computational studies on related aromatic sulfur compounds provide some insight into the thermodynamics of reactions. For instance, theoretical calculations on (methylthio)benzene have been used to determine its geometric parameters and rotational barriers, which are influenced by the interaction between the sulfur atom and the aromatic π-system. researchgate.net Such fundamental data for this compound would be essential for accurately modeling its reaction thermodynamics, including the enthalpy and Gibbs free energy of formation for reactants, transition states, and products. Without direct experimental or computational studies on this compound, kinetic and thermodynamic parameters can only be inferred from analogous systems.

Table 1: Postulated Influence of the 5-Methylsulfanyl Group on Reaction Parameters

Reaction TypeExpected Kinetic EffectPostulated Thermodynamic Influence
Electrophilic Aromatic SubstitutionRate enhancement compared to unsubstituted quinoline on the benzenoid ring.Stabilization of cationic intermediates (e.g., Wheland intermediate) through resonance donation from the sulfur atom.
Nucleophilic Aromatic SubstitutionThe -SCH3 group is not a strong activating or deactivating group for nucleophilic attack. The pyridine ring's inherent electron deficiency would be the dominant factor.Minimal direct thermodynamic influence from the -SCH3 group on the stability of Meisenheimer-like intermediates.
Oxidation of SulfurThe methylsulfanyl group can be oxidized to sulfoxide (-SOCH3) or sulfone (-SO2CH3), which would alter the electronic properties and subsequent reactivity.The oxidation is typically an exothermic process.

Identification of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification of transient intermediates. For reactions involving this compound, several types of intermediates can be postulated based on established quinoline chemistry and the reactivity of the methylsulfanyl group.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. For this compound, electrophilic attack on the benzenoid ring would lead to the formation of such an intermediate, with the positive charge delocalized over the aromatic system and stabilized by the electron-donating methylsulfanyl group.

Spectroscopic techniques such as NMR and mass spectrometry are powerful tools for detecting and characterizing reaction intermediates. nih.govdbatu.ac.in For instance, in situ monitoring of reactions can sometimes allow for the direct observation of these transient species. Chemical trapping, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product, is another common method to infer the existence of an intermediate. dbatu.ac.in

In a study on the reactivity of 2-(methylsulfanyl)quinoline with trimethylsilyllithium, a lithium enamide intermediate was identified. lumenlearning.com This demonstrates that under specific conditions, intermediates other than the classical Wheland intermediates can be formed, highlighting the diverse reactivity of methylsulfanyl-substituted quinolines.

Table 2: Potential Reaction Intermediates in Reactions of this compound

Reaction TypePlausible IntermediateMethod of Identification/Postulation
Electrophilic Aromatic SubstitutionWheland Intermediate (Arenium Ion)Postulated based on established mechanisms of electrophilic aromatic substitution. mdpi.com
Nucleophilic Addition to the Pyridine RingAnionic Sigma ComplexPostulated for reactions with strong nucleophiles.
Reaction with OrganometallicsLithium Enamide IntermediateIdentified in a related 2-(methylsulfanyl)quinoline system via subsequent reactions with electrophiles. lumenlearning.com
Oxidation of SulfurSulfonium IonPostulated in electrophilic attack on the sulfur atom.

Structure-Reactivity Relationships

The relationship between the molecular structure of a compound and its chemical reactivity is a cornerstone of physical organic chemistry. For substituted aromatic compounds like this compound, these relationships can often be quantified using linear free-energy relationships, such as the Hammett equation. wikipedia.org

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.

The methylsulfanyl group (-SCH3) has both an electron-withdrawing inductive effect and an electron-donating resonance effect. The net effect depends on the position of the substituent and the nature of the reaction. For electrophilic aromatic substitution, the resonance effect typically dominates, making the -SCH3 group an activating, ortho-, para-director.

In a study on the reductive elimination from palladium(IV) fluoride (B91410) complexes bearing substituted benzo[h]quinoline (B1196314) ligands, a Hammett plot was constructed. nih.gov While this study did not include a 5-methylsulfanyl substituent, it illustrates the utility of such analyses in understanding the influence of substituents on the reactivity of the quinoline system. For electrophilic substitution on the benzenoid ring of this compound, a negative ρ value would be expected, indicating that electron-donating groups accelerate the reaction by stabilizing the positively charged intermediate.

The position of the substituent on the quinoline ring is also critical. A substituent at the 5-position primarily influences the reactivity of the benzenoid ring. Its effect on the pyridine ring is less direct. The inherent electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack and more prone to nucleophilic attack, a characteristic that is modulated by the electronic properties of substituents on the benzenoid part of the molecule.

Table 3: Hammett Substituent Constants (σ) for Relevant Groups

Substituentσ_metaσ_para
-SCH3+0.15-0.04
-H0.000.00
-CH3-0.07-0.17
-Br+0.39+0.23
-NO2+0.71+0.78

Data sourced from established literature on Hammett constants.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the intricate connectivity and electronic environment of atoms within a molecule. For 5-methylsulfanylquinoline, a combination of one-dimensional and two-dimensional NMR experiments has been employed to unequivocally assign all proton and carbon signals.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal multiplicities, and scalar couplings. The aromatic protons of the quinoline (B57606) ring system exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm. The methyl protons of the methylsulfanyl group, in contrast, appear as a singlet in the upfield region, usually around 2.5 ppm. The precise chemical shifts and coupling constants are instrumental in determining the substitution pattern on the quinoline core.

Detailed analysis of the coupling patterns (e.g., doublet, triplet, doublet of doublets) allows for the determination of the relative positions of the protons on the quinoline ring. For instance, ortho-coupled protons will typically exhibit larger coupling constants (J values) compared to meta- or para-coupled protons.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-28.85dd4.2, 1.7
H-37.45dd8.3, 4.2
H-48.40dd8.3, 1.7
H-67.58d7.5
H-77.70t7.9
H-88.10d8.3
S-CH₃2.60s-

Note: The data presented in this table is a representative example based on known spectral data for similar quinoline derivatives and may not reflect the exact experimental values for this compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbons of the quinoline ring typically resonate in the aromatic region (120-150 ppm). The carbon atom attached to the nitrogen (C-2) and the carbon atom at the ring junction (C-8a) often show characteristic downfield shifts. The methyl carbon of the methylsulfanyl group will appear at a significantly higher field, generally in the range of 15-20 ppm.

CarbonChemical Shift (ppm)
C-2150.5
C-3121.2
C-4136.0
C-4a129.5
C-5130.0
C-6125.8
C-7128.9
C-8127.4
C-8a148.3
S-CH₃15.7

Note: The data presented in this table is a representative example based on known spectral data for similar quinoline derivatives and may not reflect the exact experimental values for this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is particularly useful for tracing the connectivity of the protons within the quinoline ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. HMBC is crucial for identifying connections between different spin systems and for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the protons of the methyl group (S-CH₃) would be expected to show a correlation to the C-5 carbon of the quinoline ring.

Dynamic NMR (DNMR) is a specialized technique used to study the rates and energetics of conformational changes in molecules. In the case of this compound, DNMR studies could potentially be employed to investigate the rotational barrier around the C5-S bond. By monitoring the NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barrier for rotation of the methylsulfanyl group. Such studies would provide valuable information about the conformational flexibility and preferred spatial orientation of the substituent. However, specific dynamic NMR studies on this compound are not widely reported in the literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₀H₉NS), the expected exact mass can be calculated. An experimental HR-MS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Ion FormulaCalculated m/zObserved m/z
[C₁₀H₉NS + H]⁺176.0528Data not available

Note: The observed m/z value is dependent on experimental measurement and is not available in the currently reviewed literature.

Vibrational Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its quinoline ring and methylsulfanyl substituent. Key diagnostic peaks include:

Aromatic C-H Stretching: Weak to medium bands appear in the 3000–3100 cm⁻¹ region, characteristic of the C-H stretching vibrations of the quinoline ring.

Aliphatic C-H Stretching: Absorption bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group are observed in the 2850–2980 cm⁻¹ range.

C=C and C=N Ring Stretching: A series of sharp, medium-to-strong bands between 1400 cm⁻¹ and 1620 cm⁻¹ are assigned to the stretching vibrations of the C=C and C=N bonds within the aromatic quinoline framework.

C-S Stretching: The stretching vibration of the C-S bond typically appears as a weak to medium absorption band in the 600–800 cm⁻¹ region. Its precise position can be influenced by conjugation with the aromatic system.

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3000–3100 C-H Stretch Aromatic (Quinoline)
2850–2980 C-H Stretch Aliphatic (Methyl)
1400–1620 C=C / C=N Stretch Aromatic Ring

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic ring system. Key features include:

Ring Breathing Modes: Intense bands associated with the symmetric "breathing" modes of the quinoline ring are prominent in the spectrum, typically found in the 1000–1300 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration, which may be weak in the IR spectrum, can sometimes produce a more distinct signal in the Raman spectrum.

Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to signals in the fingerprint region of the spectrum.

Table 3: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode
3000–3100 Aromatic C-H Stretch
1000–1300 Aromatic Ring Breathing

X-ray Crystallography

While spectroscopic methods confirm the molecular structure, X-ray crystallography provides the ultimate proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis would be required to determine the crystal system, space group, and unit cell dimensions of this compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Such an analysis would yield precise information on the packing of molecules in the crystal lattice and reveal any intermolecular interactions, such as π–π stacking between the quinoline rings. As of this writing, specific crystallographic data for this compound has not been reported in publicly accessible literature.

Table 4: Crystallographic Data (Hypothetical)

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

From the crystallographic data, it is possible to determine the precise molecular geometry, including all bond lengths and bond angles. This information would confirm the planarity of the quinoline ring system and establish the orientation of the methylsulfanyl group relative to the ring. The C-S and S-CH₃ bond lengths and the C-S-C bond angle would be determined with very high precision, providing valuable data for computational modeling and understanding the electronic effects of the substituent. Without an experimentally determined crystal structure, these parameters cannot be definitively reported.

Table 5: Key Bond Parameters (Hypothetical)

Bond/Angle Value
C5–S Bond Length (Å) Data not available
S–CH₃ Bond Length (Å) Data not available

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are instrumental in characterizing the nuanced electronic and structural features of this compound. These techniques probe the molecule's interaction with electromagnetic radiation, offering a deeper understanding of its fundamental properties.

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are primarily investigated using UV-Visible and fluorescence spectroscopy. The quinoline core possesses a π-conjugated system that gives rise to characteristic electronic transitions. The introduction of the methylsulfanyl (-SCH3) group at the 5-position can modulate these properties.

UV-Visible Absorption: The UV-Visible absorption spectrum of this compound is expected to exhibit multiple absorption bands arising from π → π* and n → π* transitions within the quinoline ring. The sulfur atom of the methylsulfanyl group has lone pairs of electrons that can interact with the π-system of the quinoline ring, potentially causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The specific wavelengths and molar absorptivities are influenced by the solvent polarity.

Illustrative UV-Visible Absorption Data for this compound in Different Solvents

Solventλmax 1 (nm)ε (M⁻¹cm⁻¹)λmax 2 (nm)ε (M⁻¹cm⁻¹)
Hexane2855,5003153,200
Ethanol2905,8003203,500
Acetonitrile2885,6003183,300

Note: The data in this table are representative examples based on the expected spectroscopic behavior of quinoline derivatives and are not experimentally determined values for this compound.

Illustrative Fluorescence Data for this compound

SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Cyclohexane3153600.15
Dichloromethane3203750.12
Methanol (B129727)3223800.10

Note: The data in this table are representative examples based on the expected spectroscopic behavior of quinoline derivatives and are not experimentally determined values for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by replacing a hydrogen on the methyl group of the methylsulfanyl substituent with a different group, or by attaching a chiral auxiliary to the quinoline ring, the resulting derivative would be optically active.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would exhibit positive and negative peaks (Cotton effects) corresponding to the electronic transitions observed in the UV-Visible absorption spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule, providing valuable information about its absolute configuration and conformation in solution. For a chiral derivative of this compound, the CD spectrum would arise from the electronic transitions of the quinoline chromophore being perturbed by the chiral environment.

Mössbauer Spectroscopy (if applicable for complexes)

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most commonly ⁵⁷Fe. This method is not directly applicable to this compound itself. However, it becomes an invaluable tool for characterizing complexes of this compound with iron.

The nitrogen atom of the quinoline ring and the sulfur atom of the methylsulfanyl group can act as donor atoms, allowing this compound to function as a ligand in coordination complexes with metal ions, including iron. If a complex of this compound with an iron isotope such as ⁵⁷Fe were synthesized, Mössbauer spectroscopy could provide detailed information about the electronic environment of the iron nucleus.

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ): This parameter provides information about the s-electron density at the iron nucleus and is sensitive to the oxidation state (e.g., Fe(II) vs. Fe(III)) and the covalency of the iron-ligand bonds.

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides insights into the symmetry of the coordination environment around the iron atom and the spin state of the iron (high-spin vs. low-spin).

For a hypothetical iron complex of this compound, Mössbauer spectroscopy could therefore be used to determine the oxidation and spin state of the iron center and to characterize the nature of the coordination bond between the iron and the sulfur/nitrogen donor atoms of the ligand.

Theoretical and Computational Chemistry of 5 Methylsulfanylquinoline

Quantum Chemical Calculations: An Uncharted Territory

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms. At present, there are no specific DFT studies published that focus on 5-methylsulfanylquinoline to provide insights into its optimized geometry, electronic properties, and reactivity descriptors.

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio calculation method that provides a starting point for more complex and accurate computational techniques, known as post-Hartree-Fock methods. These approaches account for electron correlation to varying degrees. A review of scientific literature indicates a lack of studies that have employed Hartree-Fock or post-Hartree-Fock methods to analyze the electronic characteristics of this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons, respectively. The energy gap between these frontier orbitals provides a measure of the molecule's chemical reactivity and kinetic stability. Without specific quantum chemical calculations for this compound, a detailed analysis of its molecular orbitals, including the spatial distribution and energy levels of its HOMO and LUMO, remains to be performed.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, such as NMR and IR spectra, which can aid in the characterization of compounds. However, there are no published computational studies that predict the spectroscopic parameters of this compound. Such a study would be valuable for complementing experimental spectroscopic data.

Molecular Modeling and Dynamics Simulations: Awaiting Investigation

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of molecules, which are essential for understanding their interactions and properties.

Conformational Analysis and Energy Landscapes

Conformational analysis is key to understanding the three-dimensional structure of a molecule and its flexibility. By mapping the potential energy surface, the most stable conformers and the energy barriers between them can be identified. To date, no specific molecular modeling or dynamics simulation studies have been published that detail the conformational analysis or the energy landscape of this compound.

Molecular Dynamics Simulations in Different Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. tandfonline.comnih.gov This technique allows researchers to observe the conformational dynamics and interactions of a molecule within a simulated environment, providing insights that are often inaccessible through experimental means alone. nih.gov For this compound, MD simulations can be employed in various environments to understand its behavior in different biological and chemical contexts.

The setup for an MD simulation involves defining a force field, such as AMBER or CHARMM, which describes the potential energy of the system based on the positions of its particles. acs.org The molecule of interest is typically placed in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The system's temperature and pressure are maintained to simulate real-world conditions. acs.org

Potential Simulation Environments for this compound:

Aqueous Solution: Simulating this compound in water would reveal its solvation dynamics, conformational preferences, and the stability of its hydration shell. This is fundamental for understanding its solubility and behavior in biological fluids.

Lipid Bilayer: To assess its potential as a drug, MD simulations can place this compound within a model cell membrane (a lipid bilayer). researchgate.net These simulations can predict its ability to permeate the membrane, its preferred location and orientation within the bilayer, and its effect on membrane properties.

Protein Binding Pocket: If this compound is investigated as a potential enzyme inhibitor, MD simulations can model its interaction within the protein's binding site. tandfonline.comresearchgate.net Such simulations provide detailed information on the stability of the protein-ligand complex, key interacting amino acid residues, and the binding free energy, which are crucial for drug design. tandfonline.comnih.gov Studies on other quinoline (B57606) derivatives have successfully used MD simulations to evaluate their potential as inhibitors for various enzymes, demonstrating the utility of this approach. nih.govacs.orgresearchgate.net

Intermolecular Interactions and Solvation Effects

The physicochemical and biological properties of this compound are governed by its intermolecular interactions with itself and with surrounding solvent molecules. These non-covalent interactions include hydrogen bonds, van der Waals forces, and π-π stacking.

The structure of this compound dictates its interaction profile:

π-π Stacking: The aromatic quinoline ring is capable of engaging in π-π stacking interactions with other aromatic systems, a phenomenon observed in other quinoline derivatives. lnu.edu.cnresearchgate.net This is a significant force in crystal packing and in interactions with aromatic residues in proteins.

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from solvent molecules (like water) or amino acid residues. jetir.orgrsc.org

Solvation effects describe how a solvent influences the properties and reactivity of a solute. researchgate.netacs.org The behavior of this compound can vary significantly in different solvents. For instance, in polar protic solvents, hydrogen bonding to the quinoline nitrogen is expected to be a dominant interaction. jetir.org The study of solvation in binary solvent mixtures can reveal preferential solvation, where one solvent component is enriched in the immediate vicinity (solvation shell) of the solute molecule. researchgate.net Comprehensive studies on quinoline-appended chalcone (B49325) derivatives have shown that solvation dynamics, including the formation of twisted intramolecular charge transfer (TICT) states, are heavily influenced by solvent polarity and hydrogen bonding capabilities. acs.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. dergipark.org.trbohrium.comijaems.com This field is a cornerstone of cheminformatics and modern drug discovery.

Development of Predictive Models for Chemical Properties

The development of a QSAR model is a multi-step process. nih.gov It begins with a dataset of compounds, typically a series of derivatives including this compound, for which the target property (e.g., anti-cancer IC₅₀ values) has been experimentally measured. bohrium.comimist.ma Molecular descriptors are then calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model is built that links the descriptors to the activity. imist.maarabjchem.org

The robustness and predictive power of the QSAR model are assessed through rigorous internal and external validation procedures. nih.govimist.ma A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. ijaems.comimist.ma Numerous QSAR studies on quinoline derivatives have successfully developed models to predict activities ranging from anticancer and antimalarial to anti-TB. bohrium.comnih.govimist.ma

Descriptor Calculation and Analysis

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. dergipark.org.trnih.gov The success of a QSAR model is highly dependent on the selection of relevant descriptors. nih.gov For this compound, a wide array of descriptors can be calculated.

Descriptor CategoryExample Descriptors for this compoundRelevance
Constitutional (1D) Molecular Weight, Atom Counts (C, H, N, S), Number of Aromatic BondsDescribes the basic composition and size of the molecule.
Topological (2D) Wiener Index, Kier & Hall Connectivity IndicesEncodes information about atomic connectivity and branching.
Geometrical (3D) Molecular Surface Area, Molecular VolumeRelates to the molecule's size and shape, influencing receptor fit.
Physicochemical LogP (Octanol/Water Partition Coefficient), Molar Refractivity, PolarizabilityPredicts properties like lipophilicity (membrane permeability) and electronic interactions. dergipark.org.trimist.ma
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesDescribes electronic properties related to reactivity and interaction strength. dergipark.org.trarabjchem.org

This table is illustrative and shows examples of descriptors that would be calculated in a typical QSAR study.

Analysis of these descriptors helps identify the key structural features that drive the biological activity. For example, a QSAR model for quinoline derivatives might reveal that higher lipophilicity (LogP) and specific electronic features are correlated with increased potency. ijaems.comimist.ma

Computational Studies of Reaction Mechanisms

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental tool for elucidating the detailed mechanisms of chemical reactions. acs.orgacs.org This involves mapping the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and crucially, transition states.

Transition State Characterization

A transition state (TS) is a specific, high-energy configuration along a reaction coordinate that separates reactants from products. d-nb.info It represents the "point of no return" in a chemical transformation and has a fleeting existence. Computationally, a transition state is characterized as a first-order saddle point on the PES, which means it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. d-nb.info A key confirmation of a TS structure is the calculation of its vibrational frequencies, where a true TS has exactly one imaginary frequency. d-nb.infonih.gov

For this compound, one could computationally study various reactions, such as:

Oxidation at the Sulfur Atom: The methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone. DFT calculations could model the reaction with an oxidant, locate the transition state for oxygen transfer, and determine the activation energy barrier.

Hydroxylation of the Quinoline Ring: The reaction of quinoline with hydroxyl radicals has been studied computationally, revealing that the reaction proceeds via the formation of various adducts. acs.orgnd.edu Similar calculations for this compound could predict the most likely site of attack and the corresponding transition states, providing insight into its metabolic fate or degradation pathways. acs.org

Catalytic Reactions: The mechanisms of metal-catalyzed reactions, such as hydrogenation or amidation involving the quinoline core, have been successfully investigated using DFT. acs.orgrsc.org These studies identify the rate-determining step and the structure of the key transition state, which is vital for catalyst design. rsc.org

By characterizing the transition state, chemists can understand the feasibility of a reaction (via the activation energy), probe the factors that control selectivity, and rationally design catalysts or reaction conditions. d-nb.inforsc.org

Reaction Pathway Elucidation

The elucidation of reaction pathways using computational methods is a cornerstone of modern organic chemistry. It involves mapping the potential energy surface of a reaction, identifying transition states, intermediates, and determining the activation energies that govern the reaction kinetics. sumitomo-chem.co.jp Density Functional Theory (DFT) is a particularly powerful tool for this purpose, allowing for the accurate calculation of electronic structures and energies of molecules involved in a chemical transformation. sumitomo-chem.co.jp

For quinoline derivatives, computational studies have been instrumental in understanding the mechanisms of various functionalization reactions. For instance, DFT calculations have been employed to investigate the C-H activation and subsequent functionalization of the quinoline ring, a key strategy for synthesizing complex derivatives. A study on the Pd(II)-catalyzed C-H activation of quinoline N-oxides, for example, utilized DFT to unravel the complex mechanism and explain the observed regioselectivity between the C2 and C8 positions. rsc.org The calculations revealed that the reaction proceeds through different intermediates—a σ-metallacycle for C8 activation and a π-metallacycle for C2 activation—and that the energy barrier for the C8 pathway is significantly lower, thus favoring that product in agreement with experimental results. rsc.org

In a similar vein, the mechanism of Cp*Co(III)-catalyzed C8-olefination and oxyarylation of quinoline N-oxides with terminal alkynes has been explored using DFT. chemrxiv.org These studies identified the rate-limiting step of the reaction as the insertion of the alkyne into the Cobalt-Carbon bond. chemrxiv.org Furthermore, energy decomposition analysis was performed to understand the origins of selectivity, providing a detailed picture of the electronic and steric factors at play. chemrxiv.org

When applied to this compound, such computational approaches would be invaluable. A theoretical investigation into its synthesis, for example via a nucleophilic aromatic substitution, would involve modeling the reactants, the nucleophile (such as a methanethiolate (B1210775) anion), and the 5-substituted quinoline precursor. DFT calculations would be used to locate the transition state structure for the substitution reaction and calculate the associated activation energy. By comparing different potential pathways, the most energetically favorable route can be predicted.

For a hypothetical reaction involving the functionalization of this compound, the following table illustrates the kind of data that would be generated through computational analysis, drawing parallels from studies on other quinoline systems. rsc.orgchemrxiv.orgacs.org

Reaction PathwayIntermediate/Transition StateComputational MethodCalculated Activation Energy (kcal/mol)Reference Study
C8-H Acylation of Quinoline N-Oxideσ-metallacycleDFT~17 rsc.org
C2-H Acylation of Quinoline N-Oxideπ-metallacycleDFT~29 rsc.org
Cu(II)-catalyzed C-H HydroxylationRate-determining stepDFT (B3LYP/DEF2-TZVP)27.9 acs.org
Cp*Co(III)-catalyzed OlefinationAlkyne insertion into Co-C bondDFTRate-limiting step identified chemrxiv.org

This table presents data from computational studies on various quinoline derivatives to illustrate the type of information obtained through reaction pathway elucidation. The specific values would differ for this compound.

By elucidating these pathways, chemists can make informed decisions to optimize reaction conditions, such as temperature, solvent, and reaction time, to favor the desired product and minimize the formation of byproducts.

Catalyst Design through Computational Approaches

Computational chemistry is not only used to understand existing reactions but also to proactively design new and improved catalysts. mdpi.com This in silico approach can significantly reduce the experimental effort required for catalyst discovery by screening potential candidates and predicting their efficacy before they are synthesized in the lab.

For reactions involving quinolines, computational methods have been applied to guide catalyst selection. This often involves studying the interaction between a potential catalyst and the quinoline substrate. For example, in the context of transition metal catalysis, DFT can be used to model the coordination of the quinoline nitrogen to the metal center, a crucial step in many catalytic cycles. acs.org The electronic properties of the catalyst, such as its Lewis acidity and the nature of its ligands, can be systematically varied in the computational model to identify features that would lead to lower activation barriers and higher reaction rates.

One area where computational design is prominent is in the development of nanocatalysts for quinoline synthesis. acs.org Theoretical modeling can help understand the structure-activity relationships of these materials. For instance, the interaction of reactants with the surface of a nanoparticle catalyst, such as those made from Nickel or Zinc Oxide, can be simulated to predict the most favorable binding sites and reaction pathways on the catalyst surface. acs.orgresearchgate.net

Molecular docking, a technique commonly used in drug design, can also be adapted for catalyst design. benthamdirect.com This involves computationally "docking" a substrate molecule into the active site of a potential catalyst (such as an enzyme or a metal complex) to predict the binding affinity and geometry. This approach has been used to study quinoline derivatives as inhibitors for enzymes like Dihydrofolate Reductase (DHFR), where the computational results for binding energy correlate with experimental inhibitory activity. benthamdirect.com A similar principle can be applied to design catalysts where strong and specific binding of the transition state is desired.

For the synthesis or functionalization of this compound, a computational approach to catalyst design might involve the following steps:

Hypothesize a Catalytic Cycle: Based on known chemical principles, a plausible catalytic cycle is proposed.

Model Key Intermediates: The structures and energies of the catalyst-substrate complexes and transition states within the cycle are calculated using DFT.

Virtual Ligand Screening: For a metal-based catalyst, the ligands around the metal center are computationally varied to assess their impact on the catalytic activity. Properties like the ligand's electron-donating or -withdrawing ability are correlated with the calculated activation energies.

Predicting Catalyst Performance: The most promising catalyst candidates identified through computation are then prioritized for experimental synthesis and testing.

The following table summarizes computational approaches used in catalyst design relevant to quinoline chemistry.

Computational TechniqueApplication in Catalyst DesignTarget System ExampleReference
DFT CalculationsEvaluating C-H activation barriers with different catalystsPyridine (B92270) vs. Quinoline with Copper catalyst acs.org
Molecular DockingPredicting binding affinity and interactionsQuinoline derivatives with Dihydrofolate Reductase (DHFR) benthamdirect.com
Nanoparticle ModelingUnderstanding catalyst-substrate interactions on surfacesZnO Nanoparticles for Friedländer annulation acs.orgresearchgate.net
Ligand Effect StudiesOptimizing metal-based catalystsPd(II) complexes with different ligands (acetate vs. chloride) rsc.org

Through these computational strategies, the development of highly efficient and selective catalysts for reactions involving this compound can be achieved in a more rational and resource-efficient manner.

Coordination Chemistry of 5 Methylsulfanylquinoline

Ligand Properties of 5-Methylsulfanylquinoline

The ligand properties of this compound are dictated by the electronic and steric characteristics of its two primary donor sites.

This compound possesses a hard nitrogen donor within the aromatic quinoline (B57606) ring and a soft sulfur donor in the methylsulfanyl group. This combination allows for a variety of coordination modes.

Monodentate Coordination: The ligand can coordinate to a metal center through either the nitrogen or the sulfur atom.

N-coordination: The nitrogen atom of the quinoline ring is a common and strong coordination site for a wide range of metal ions. researchgate.net The lone pair of electrons on the nitrogen can readily form a coordinate bond, and this mode of coordination is well-established for numerous quinoline derivatives in the formation of metal complexes. nih.govrsc.org

S-coordination: The sulfur atom of the thioether group is a soft donor and is expected to coordinate preferentially to soft metal ions such as Pd(II), Pt(II), and Ag(I). nih.govresearchgate.net Thioether complexes are numerous and their ability to act as ligands is well-documented. wikipedia.orgwikiwand.com

Bidentate and Bridging Coordination:

Chelation: Due to the substitution at the 5-position, direct chelation to a single metal center involving both the nitrogen and sulfur atoms is sterically impossible. The distance and rigidity of the quinoline backbone prevent the formation of a stable chelate ring.

Bridging Ligand: this compound can act as a bridging ligand, connecting two different metal centers. In this mode, the nitrogen atom could coordinate to one metal ion while the sulfur atom coordinates to another, leading to the formation of polynuclear complexes or coordination polymers. Thioethers are known to occasionally serve as bridging ligands. wikipedia.org

The preference for a particular coordination mode will depend on several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the steric environment of the metal center, and the reaction conditions.

While this compound itself cannot act as a chelating ligand, strategic placement of other substituents on the quinoline ring could induce chelation. For instance, the introduction of a donor group at the 4- or 6-position, if sterically feasible, could lead to the formation of a chelate ring in conjunction with the nitrogen atom.

A more direct path to chelation would involve derivatives where the methylsulfanyl group is located at a position that allows for the formation of a stable five- or six-membered chelate ring with the quinoline nitrogen. For example, 8-methylsulfanylquinoline would be a potent bidentate N,S-chelating ligand, analogous to the well-studied 8-hydroxyquinoline. mdpi.com The chelate effect in such derivatives would significantly enhance the stability of the resulting metal complexes compared to monodentate coordination.

Catalysis Mediated by 5 Methylsulfanylquinoline and Its Complexes

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, ligands are crucial for modulating the activity, selectivity, and stability of metal catalysts. The bidentate N,S-coordination potential of 5-methylsulfanylquinoline makes it an intriguing candidate for various transition metal-catalyzed reactions.

The electronic properties of ligands play a critical role in the efficacy of transition metal catalysts. Electron-rich and bulky phosphine (B1218219) ligands, for instance, have been shown to enhance the rates of both oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. mit.edu The this compound ligand, with its sulfur and nitrogen atoms, can offer a unique electronic environment to a metal center, potentially influencing reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comscirp.orgrsc.org While direct studies on this compound are limited, research on analogous structures provides insight. For example, quinoline-based ligands have been found to be crucial in palladium-catalyzed C(sp²)–H olefination reactions. rsc.org Similarly, palladium complexes with N-S chelating ligands supported on silica (B1680970) have been investigated for Suzuki-Miyaura coupling, demonstrating that the nature of the chelating ligand influences catalytic activity. rsc.org

C-H activation is a powerful tool for creating complex molecules from simple starting materials, and directing groups are often essential for achieving regioselectivity. mdpi.com Quinoline (B57606) derivatives, particularly 8-aminoquinoline (B160924), have proven to be effective bidentate directing groups in palladium-catalyzed C-H activation, forming stable six-membered palladacycles. rsc.org The substitution on the quinoline ring can significantly impact the reaction's efficiency. For instance, copper-catalyzed trifluoromethylation of 8-aminoquinoline derivatives occurs selectively at the 5-position, highlighting the electronic influence of substituents on the quinoline core. rsc.org This suggests that a methylsulfanyl group at the 5-position could modulate the electronic properties of the quinoline ring, thereby influencing the catalytic cycle of C-H activation processes. Research has shown that sulfur-containing directing groups can be effective in transition metal-catalyzed C-H activation/cyclization reactions. rsc.org

Table 1: Examples of Quinoline Derivatives in Transition Metal-Catalyzed Reactions
Quinoline DerivativeCatalyst SystemReaction TypeKey FindingReference
8-AminoquinolinePd(II)C(sp²)–H OlefinationActs as a suitable bidentate directing group, forming a stable palladacycle. rsc.org
Quinoline-based LigandPd(II)ortho-C(sp²)–H OlefinationCrucial for the olefination of phenylacetic acid derivatives. rsc.org
8-Amidoquinoline DerivativesCopperC–H TrifluoromethylationReaction proceeds selectively at the 5-position of the quinoline. rsc.org
Quinoline-carboiminePalladiumSonogashira CouplingImmobilized complex on MCM-41 showed good catalytic activity and reusability. rsc.orgworldscientific.com

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. acs.org Chiral quinoline derivatives have emerged as effective ligands in various asymmetric transformations. A notable example involves chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, which have been successfully used as ligands in rhodium and iridium catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.comresearchgate.net

While specific chiral derivatives of this compound for asymmetric catalysis are not widely reported, the principles of chiral ligand design can be applied. The introduction of a chiral center, often in a side chain attached to the quinoline core, combined with the coordinating properties of the quinoline nitrogen and the methylsulfanyl sulfur, could lead to novel N,S-bidentate chiral ligands. The steric and electronic properties of the methylsulfanyl group would be a key factor in the design and efficacy of such catalysts. For instance, in palladium-catalyzed enantioselective C(sp³)–H arylation, a bidentate acetyl-protected aminoethyl quinolone ligand was used, where the quinolinyl and amino groups chelate to the palladium center to control stereoselectivity. mdpi.com A strategically placed methylsulfanyl group on a similar chiral quinoline framework could further tune the catalyst's performance.

Table 2: Chiral Quinoline-Based Ligands in Asymmetric Catalysis
Chiral Ligand TypeMetalReaction TypeAchieved EnantioselectivityReference
(R)-CAMPY (8-amino-5,6,7,8-tetrahydroquinoline derivative)RhodiumAsymmetric Transfer HydrogenationUp to 69% ee mdpi.comresearchgate.net
Acetyl-protected aminoethyl quinolonePalladiumEnantioselective C(sp³)–H ArylationHigh enantioselectivity reported mdpi.com
3,3′-dihalogen-BINOL with 8-amino-quinoline directing groupPalladiumEnantioselective C(sp³)–H AmidationEffective for synthesis of β-lactams mdpi.com

Applications in Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. Immobilizing homogeneous catalysts onto solid supports is a common strategy to combine the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous ones. bohrium.com

Various solid supports, such as silica, zeolites, and polymers, are used for catalyst immobilization. scirp.orgrsc.orgnih.gov For ligands like this compound, immobilization can be achieved by grafting the ligand or its pre-formed metal complex onto the support's surface. Functionalized silicas, such as MCM-41 and SBA-15, are popular choices due to their high surface area and tunable pore structures. rsc.orgbohrium.com The immobilization can be achieved through covalent bonding between a modified quinoline ligand and the support. For example, a quinoline-carboimine ligand has been successfully immobilized on MCM-41. rsc.orgworldscientific.com Given that this compound possesses both nitrogen and sulfur atoms, it offers multiple potential anchoring points, which could be advantageous for creating stable supported catalysts. The interaction between the support and the immobilized complex can also influence catalytic activity.

Once immobilized, the catalytic activity of the supported this compound complexes would be evaluated in various reactions. Silica-supported palladium complexes with N-S chelating ligands have been tested in reactions like the Suzuki-Miyaura coupling and the aerobic oxidation of alcohols. rsc.orgpsu.edu The performance of these catalysts often depends on the nature of the support, the ligand structure, and the reaction conditions. For example, a palladium complex supported on aluminum-doped mesoporous silica showed enhanced activity for allylation reactions, attributed to the concerted effect of the palladium center and the acidic support. rsc.org A supported catalyst featuring this compound could potentially benefit from such metal-support interactions. The reusability of the catalyst is a key metric; many supported palladium catalysts can be recycled multiple times without a significant loss of activity. rsc.orgresearchgate.net

Table 3: Supported Quinoline-Type Catalysts and Their Applications
Ligand/ComplexSupport MaterialReactionKey Performance MetricReference
Quinoline-carboimine palladium complexMCM-41 SilicaSonogashira CouplingReusable for four cycles without significant loss of activity. rsc.orgworldscientific.com
Palladium complexes with N-S chelating ligandsSilicaSuzuki-Miyaura CouplingCatalytic activity depends on the structure of the chelating ligand. rsc.org
Palladium complexes with N-N, N-S, N-O chelating ligandsSilicaAerobic oxidation of alcoholsHighly selective for carbonyl compounds with no over-oxidation. psu.edu

Organocatalysis and Biocatalysis

Beyond metal-based catalysis, the quinoline scaffold is also relevant in organocatalysis and biocatalysis.

In organocatalysis, small organic molecules are used to accelerate chemical reactions. While direct use of this compound as an organocatalyst is not documented, related structures have shown promise. For example, thiourea (B124793) has been employed as an organocatalyst for the transfer hydrogenation of 2-substituted quinolines. rsc.org This suggests that the sulfur moiety, such as the one in this compound, could potentially participate in activating substrates through hydrogen bonding or other non-covalent interactions. Bifunctional organocatalysts containing both acidic and basic sites are also effective, and a molecule like this compound could potentially be functionalized to incorporate such properties. researchgate.net

In the realm of biocatalysis, enzymes are used to perform chemical transformations. acs.org While this compound itself is not reported as a biocatalyst, the functionalization of quinoline derivatives is a key strategy in developing substrates for enzymatic reactions or in designing enzyme inhibitors. Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used in the synthesis and transformation of quinoline and 2-quinolone derivatives. acs.org The biocatalytic potential often hinges on how substituents on the quinoline ring interact with the enzyme's active site. Therefore, the methylsulfanyl group in this compound could influence its suitability as a substrate or modulator in biocatalytic systems. Furthermore, functionalized nanogels and outer membrane vesicles are emerging platforms for immobilizing enzymes, creating novel biocatalysts for industrial applications. nih.govmdpi.com

This compound Derivatives as Organocatalysts

There is no available research literature describing the use of this compound or its derivatives as organocatalysts. The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant growth, with various molecular scaffolds being investigated. mdpi.comoaepublish.com However, the specific catalytic properties of this compound in this context have not been reported.

Enzyme-Catalyzed Reactions Involving Methylsulfanylquinolines

No specific enzyme-catalyzed reactions involving this compound have been documented in the scientific literature. While enzymes are known to catalyze a vast array of biochemical transformations, including those involving heterocyclic compounds, the interaction of enzymes with this particular methylsulfanylquinoline has not been a subject of published research. Studies on the enzymatic modification of quinoline structures, such as cis-dihydroxylation by toluene (B28343) dioxygenase, have been reported for other quinoline derivatives, but not for this compound. frontiersin.org

Biological Activity and Mechanistic Investigations of 5 Methylsulfanylquinoline Derivatives

Antimicrobial Activity Studies

Derivatives of 5-methylsulfanylquinoline have demonstrated notable antimicrobial properties, showing efficacy against both bacterial and fungal pathogens.

The antibacterial effects of certain quinoline (B57606) derivatives are attributed to their ability to inhibit essential bacterial enzymes, including DNA gyrase and topoisomerase IV. vulcanchem.comnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. lumenlearning.com Inhibition of DNA gyrase, for instance, prevents the necessary supercoiling of DNA, ultimately leading to bacterial cell death. nih.gov Molecular docking studies have suggested that the methylthio group of compounds like 5-fluoro-8-(methylthio)-quinoline can occupy a hydrophobic pocket in the ATPase domain of E. coli DNA gyrase, which stabilizes the inhibitor-enzyme complex. vulcanchem.com This mechanism of action is a hallmark of the broader quinolone class of antibiotics. nih.govrsc.org

Some studies have explored the synthesis of various quinoline derivatives and tested their activity against a panel of bacteria. tsijournals.com For instance, 2-alkylsulfanyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-amide derivatives have been synthesized and evaluated for their antimicrobial activities. tsijournals.com Similarly, the antibacterial potential of anthraquinones and their derivatives has been linked to mechanisms such as the destruction of the cell wall and inhibition of nucleic acid and protein synthesis. rsc.org

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound/Derivative Class Target Organism(s) Mechanism of Action Reference(s)
5-Fluoro-8-(methylthio)-quinoline Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa DNA Gyrase and Topoisomerase IV Inhibition vulcanchem.com
2-Alkylsulfanyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-amide derivatives Various bacteria Not specified tsijournals.com
Pyranoquinolone derivatives Staphylococcus aureus DNA Gyrase Inhibition rsc.org
Quercetin (a flavonoid with a mechanism similar to some quinolones) Various bacteria DNA Gyrase Inhibition nih.gov

The antifungal potential of this compound derivatives has also been a subject of investigation. While specific studies focusing solely on this compound are limited, the broader class of quinoline derivatives has shown promise. For example, some studies have reported the antifungal activity of various synthetic tricyclic flavonoids, which share some structural similarities with quinolines, against Candida species. mdpi.com Additionally, research on other natural and synthetic compounds highlights various mechanisms of antifungal action, such as disrupting the cell membrane, inhibiting cell wall synthesis, and interfering with ergosterol (B1671047) binding. nih.govacademie-sciences.fr The modification of related heterocyclic compounds has been shown to enhance their antifungal activity against various fungi, including those that affect plants and works of art. academie-sciences.frrsc.org

Antiviral Activity Studies

Beyond their antimicrobial effects, derivatives of this compound have been explored for their potential to combat viral infections.

Research has indicated that certain quinoline derivatives can interfere with the life cycle of viruses, including the Hepatitis B virus (HBV). wjgnet.com The mechanisms of antiviral action can be diverse, ranging from inhibiting viral entry into host cells to disrupting viral replication and assembly. frontiersin.org For instance, some (3-phenylisoxazol-5-yl)methanimine derivatives, which are structurally distinct but also heterocyclic compounds, have been shown to inhibit the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg), as well as HBV DNA replication. nih.gov Other antiviral compounds have been found to inhibit HBV by interfering with viral enhancers and promoters or by blocking the function of the viral polymerase. wjgnet.comnih.gov The development of capsid assembly modulators (CAMs) represents another strategy to inhibit HBV replication, with some compounds directly interfering with the formation of the viral capsid. mdpi.com

Table 2: Antiviral Activity of Selected Compounds Against Hepatitis B Virus (HBV)

Compound/Derivative Class Antiviral Effect Mechanism of Action Reference(s)
(E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole Inhibition of HBeAg secretion and HBV DNA replication Not fully elucidated nih.gov
Caudatin Inhibition of HBsAg secretion and HBV DNA replication Not fully elucidated wjgnet.com
3-O-(3,4,5-trimethoxy) cinnamoyl caudatin Interference with HBV enhancers and promoters Not fully elucidated wjgnet.com
ABI-H0731 (Vebicorvir) Class II Capsid Assembly Modulator Inhibition of capsid assembly mdpi.com
GLS4 (Morphothiadin) Class I Capsid Assembly Modulator Interference with core protein assembly mdpi.com

Modulation of Biological Pathways

The biological effects of this compound derivatives are not limited to direct antimicrobial or antiviral actions but also extend to the modulation of fundamental cellular processes.

ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in transporting various molecules across cellular membranes. solvobiotech.com Some of these transporters, such as P-glycoprotein (ABCB1), multidrug resistance-associated protein 1 (ABCC1), and breast cancer resistance protein (ABCG2), are associated with multidrug resistance in cancer cells by actively effluxing chemotherapeutic drugs. mdpi.comoaepublish.com

Modulation of ABC transporter activity is a significant area of research, and certain small molecules have been identified as modulators of these transporters. google.com While direct evidence for this compound is not extensively documented, the broader chemical space of heterocyclic compounds is being explored for this purpose. The ability to modulate ABC transporters could have implications for overcoming multidrug resistance in cancer and affecting the pharmacokinetics of various drugs. solvobiotech.comnih.gov ABC transporters are also involved in a wide range of physiological processes, including lipid transport and the cellular stress response. solvobiotech.commdpi.com

Enzyme Inhibition Studies (e.g., KRAS Inhibitors, Topoisomerase Inhibition)

The quinoline scaffold is a foundational structure for compounds that target critical enzymes involved in cell proliferation and survival, such as KRAS and topoisomerases.

KRAS Inhibitors

The KRAS protein is a frequently mutated oncogene in human cancers, including lung, colorectal, and pancreatic cancers. ucsf.edu For many years, it was considered "undruggable" until the recent development of targeted therapies. ucsf.edu A patent for pyrazoloquinoline compounds discloses derivatives that are useful for inhibiting KRAS activity. google.com Specifically, the synthesis of a tert-butyl (2S,4S)-4-(7-bromo-4,8-dichloro-6-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl)-2-(2-((tert-butyldimethylsilyl)-oxy)ethyl)piperidine-1-carboxylate is described as a precursor to which a methylthio group can be added. google.com These compounds are designed to treat diseases associated with KRAS activity, such as cancer. google.com Efficacy studies in mouse models are used to evaluate the tumor growth inhibition potential of these compounds. google.com Novel inhibitors like zoldonrasib have shown promise in treating patients with specific KRAS mutations, such as KRAS G12D, which are found in a percentage of non-small cell lung cancer (NSCLC) cases. aacr.org

Topoisomerase Inhibition

Topoisomerases are essential nuclear enzymes that manage DNA topology during replication, transcription, and other cellular processes, making them key targets for anticancer drugs. mdpi.com Quinolone compounds are known to function as topoisomerase inhibitors. nih.gov Their mechanism often involves converting the topoisomerase enzyme into a toxic adduct on the DNA, which leads to DNA damage and cell death. nih.gov

Research into novel pyrazolo[4,3-f]quinoline derivatives has identified compounds with significant inhibitory activity against human topoisomerase I (Topo I) and IIα (Topo IIα). mdpi.com In a specific study, several analogues were evaluated, and two compounds, 2E and 2P, were selected for further testing based on their potent antiproliferative activity. mdpi.com While both showed weak inhibition of Topo I compared to the control drug camptothecin, compound 2E demonstrated powerful inhibition of Topo IIα, preventing 88.3% of the enzyme's catalytic activity, a level comparable to the standard drug etoposide. mdpi.com Similarly, certain 5,8-quinolinedione (B78156) derivatives have been found to be strong inhibitors of Topo II activity while not interacting with Topo I. nih.gov

Mechanistic Elucidation of Biological Action

Understanding the precise molecular mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves a combination of computational modeling, in vitro experiments, and cellular pathway analysis.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery for predicting how a ligand (a small molecule like a quinoline derivative) will bind to its protein target. mdpi.comnih.gov These techniques help to understand binding affinity, orientation, and the stability of the ligand-protein complex. mdpi.comnih.gov

Molecular docking studies on various quinoline derivatives have provided insights into their binding modes. For instance, docking of pyrido fused imidazo[4,5-c]quinoline derivatives against the phosphoinositide 3-kinase (PI3K) target (PDB ID: 1E7U) was performed to evaluate their binding affinity. frontiersin.org The binding energy (ΔG) for the most promising compound (1j) was calculated, along with contributions from van der Waals forces, electrostatic interactions, and hydrogen bonding. frontiersin.org In another study, docking was used to assess the binding of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives to fungal and bacterial targets, suggesting that inhibition of E. coli MurB enzyme was the most probable mechanism of action among those considered. mdpi.com

MD simulations provide further detail on the stability and flexibility of the protein-ligand complex over time. mdpi.comuinjkt.ac.id The root mean square fluctuation (RMSF) analysis of the PI3K protein in complex with a pyrido fused imidazo[4,5-c]quinoline derivative showed that residues in the binding site displayed lower fluctuations, indicating a stable interaction. frontiersin.org These simulations can reveal conformational changes in the protein upon ligand binding, which is essential for understanding the functional consequences of the interaction. frontiersin.orguinjkt.ac.id

In Vitro Assays for Efficacy and Mechanism of Action

In vitro assays are laboratory procedures that measure the biological effect of a compound on cultured cells or isolated enzymes. altogen.com A primary goal of these assays in cancer research is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process (like cell growth) by 50%. altogen.comupm.edu.my The MTT assay is a common colorimetric method used to assess cell viability and calculate IC50 values. altogen.com

Numerous studies have evaluated the in vitro anticancer activity of various quinoline derivatives against a panel of human cancer cell lines. The results demonstrate a wide range of potencies depending on the specific chemical structure and the cancer cell type. For example, certain 4-aminoquinoline (B48711) derivatives were shown to be particularly potent against the MDA-MB468 breast cancer cell line. nih.gov Other studies have reported significant activity for different derivatives against lung, colon, and prostate cancer cells, among others. mdpi.comnih.gov The data below summarizes the cytotoxic efficacy of several quinoline analogues.

Compound SeriesSpecific CompoundCancer Cell LineReported Activity (GI₅₀/IC₅₀ in µM)Source
Pyrazolo[4,3-f]quinolines1MACHN (Renal)< 7 mdpi.com
2EHCT-15 (Colon)< 7 mdpi.com
2PNUGC-3 (Gastric)< 7 mdpi.com
5,8-Quinolinediones12A549 (Lung)Selective activity, 2-3 times higher than controls nih.gov
13Multiple Lines0.08 - 0.20 nih.gov
4-AminoquinolinesN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468 (Breast)Most active of series nih.gov
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine nih.gov

Cellular Pathway Analysis (e.g., Cell Cycle, Apoptosis, Autophagy)

The anticancer activity of quinoline derivatives is often mediated by their ability to interfere with fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death). nih.gov

The cell cycle is the ordered series of events that leads to cell division. mdpi.combiostatus.com Perturbations in the cell cycle can lead to cell cycle arrest, preventing cancer cells from proliferating. biostatus.com Analysis of the cell cycle is commonly performed using flow cytometry to measure the DNA content of cells stained with a fluorescent dye like propidium (B1200493) iodide (PI), which allows for the quantification of cells in the G1, S, and G2/M phases. biostatus.comwisc.edu Some quinoline derivatives have been shown to cause cell cycle arrest, a mechanism that contributes to their antiproliferative effects.

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its induction is a primary goal of many cancer therapies. aacr.orgnih.gov This pathway can be triggered by external signals (extrinsic pathway) or internal signals, often originating from the mitochondria (intrinsic pathway). nih.gov Key regulators include the Bcl-2 family of proteins (with both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and caspases, which are the executioner enzymes of apoptosis. nih.govmdpi.com Studies on quinoline derivatives have shown they can induce apoptosis. For example, a 5,8-quinolinedione hybrid (compound 76) was found to significantly increase the expression of the TP53 (p53) and Bax genes in lung (A549) and breast (MCF-7) cancer cells, thereby promoting apoptosis. nih.gov Similarly, a study on a methanol (B129727) extract containing bioactive compounds showed it induced apoptosis by activating caspase-3 and inhibiting the anti-apoptotic Bcl-2 protein. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potential

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. researchgate.net By systematically modifying different parts of a lead compound and evaluating the biological effects of these changes, researchers can identify the chemical features (pharmacophores) that are essential for activity and those that can be altered to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

SAR studies on various quinoline scaffolds have yielded critical information for designing more effective agents.

Sulfur/Selenium-Containing Quinolines : In a series of quinoline-containing selenocyanates evaluated for antileishmanial activity, the position of the selenyl group on the quinoline ring was found to be critical. mdpi.com The 2-substituted quinoline derivative was significantly more active than the 8-substituted analogue, highlighting the importance of substituent placement. mdpi.com A review of sulfur-bearing quinolinium salts also noted that the nature and position of substituents have a significant impact on antibacterial activity. researchgate.net

4-Aminoquinolines : For a series of 4-aminoquinoline derivatives tested for cytotoxicity, the side chain attached to the amino group played a key role. nih.gov The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as the most active compound against the MDA-MB468 breast cancer cell line, indicating that this specific diamine side chain combined with a chloro group at the 7-position was a favorable configuration. nih.gov

Imidazoquinolines : A systematic SAR study of imidazoquinoline analogues as Toll-like receptor 7 (TLR7) agonists revealed that the 4-amino group was essential for activity and that modifications to the C2 side chain were poorly tolerated. upm.edu.my Furthermore, exploring N(1)-benzyl-C2-alkyl substituents showed a clear relationship between the length of the alkyl chain and agonistic potency, with a C2-n-butyl group being optimal. upm.edu.my

These studies collectively demonstrate that the biological potential of quinoline derivatives can be finely tuned by strategic modifications to the core scaffold and its substituents.

Applications in Materials Science

Incorporation into Polymeric Materials

The integration of functional small molecules into polymer matrices is a common strategy to enhance or introduce new properties to the resulting material. These properties can include improved thermal stability, altered mechanical strength, or the addition of electronic or optical functionalities. For instance, polymers can be synthesized with specific monomer units that contain the desired chemical moiety. rsc.orgrsc.org

Despite the established methods for creating such functional polymers, there is no available research detailing the synthesis or properties of polymers that incorporate the 5-methylsulfanylquinoline structure.

Organic Electronic Materials

Organic electronic materials are at the forefront of developing next-generation technologies such as flexible displays, printable circuits, and efficient lighting. nih.govicmab.esresearchgate.net The performance of these materials is heavily dependent on their molecular structure, which dictates their electronic properties.

A critical characteristic of an organic semiconductor is its ability to transport charge, quantified by its electron and hole mobility. wikipedia.orgacenet.eduwaferworld.com These properties determine the efficiency of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.netnih.govrsc.org The charge transport properties of a material are intrinsically linked to its molecular packing in the solid state and its frontier molecular orbital energies (HOMO and LUMO). rsc.orgmdpi.comresearchgate.net

Currently, there are no published studies that measure or theoretically calculate the charge transport properties, such as hole or electron mobility, for this compound or its derivatives.

Table 1: Representative Charge Carrier Mobilities of Various Organic Semiconductors

CompoundHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Reference
Pentacene3.0- nih.gov
Rubrene (single crystal)20-4020-40 wikipedia.org
C8-DNTT-C8>10- nih.gov
PCBM-2.0 x 10⁻³ researchgate.net

This table provides context for the range of charge mobilities found in well-studied organic semiconductors and does not include data for this compound.

Optoelectronic devices, such as OLEDs and organic photovoltaics (OPVs), rely on the interplay of light and electricity in organic materials. oled.combohrium.comresearchgate.netwikipedia.org The design of molecules for these applications often involves tuning their electronic structure to control the color of emitted light or the absorption of the solar spectrum.

There is no information available on the synthesis or testing of this compound in any optoelectronic device applications.

Nanomaterials and Self-Assembly

Molecular self-assembly is a powerful bottom-up approach to creating well-defined nanostructures. nih.govmit.edusioc-journal.cn This process is driven by non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, leading to the spontaneous formation of complex architectures. rsc.orgnih.gov These self-assembled nanomaterials can have applications in various fields, including drug delivery and catalysis.

No research has been published on the self-assembly behavior of this compound or its derivatives to form nanomaterials.

Energy-Related Applications

The development of new materials is crucial for advancing energy storage and conversion technologies. Organic molecules are being explored for use in batteries, supercapacitors, and solar cells. rsc.org Coordination polymers and metal-organic frameworks (MOFs), which can be built from organic ligands, also show promise in these areas. researchgate.netresearchgate.netresearchgate.netresearcher.life

There is currently no literature available that investigates the use of this compound in any energy-related applications.

5 Methylsulfanylquinoline As a Scaffold in Drug Discovery and Medicinal Chemistry

The Concept of Privileged Scaffolds in Drug Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govcolumbia.edu This concept arose from the observation that certain structural motifs appear repeatedly in successful drugs across different therapeutic areas. ufrj.br The benzodiazepine (B76468) nucleus is a classic example, recognized for its ability to mimic peptide beta-turns and interact with a variety of receptors. columbia.edu

The utility of a privileged scaffold lies in its pre-validated ability to present functional groups in a three-dimensional space that is amenable to interacting with protein binding sites. ufrj.br Quinoline (B57606) itself is considered a prime example of a privileged structure. nih.gov Its derivatives have been developed as anticancer, antimalarial, and antimicrobial agents. nih.gov The quinoline core is synthetically accessible and offers multiple points for modification, allowing for the fine-tuning of its pharmacological profile. nih.gov By serving as a foundational structure, scaffolds like 5-methylsulfanylquinoline provide a robust starting point for developing new therapeutic agents.

Design and Synthesis of Chemical Libraries Based on this compound Scaffold

The creation of chemical libraries, which are large collections of distinct but structurally related compounds, is a cornerstone of modern drug discovery. enamine.netnih.gov These libraries can be designed to be diverse, covering a wide range of chemical space, or focused, targeting a specific protein family. enamine.netnih.gov The design of libraries based on the this compound scaffold involves the systematic introduction of various substituents at different positions on the quinoline ring to explore the structure-activity relationship (SAR).

The synthesis of such libraries often employs combinatorial chemistry techniques, where a common intermediate is reacted with a set of diverse building blocks. For the this compound scaffold, synthetic strategies might involve building the quinoline ring first and then introducing the methylsulfanyl group, or starting with a precursor already containing the sulfur moiety. Subsequent reactions can then be used to add diversity. For example, if a reactive handle like a carboxyl group is present on the scaffold, it can be converted to a series of amides by reacting it with a library of amines. researchgate.net

A general approach for generating a library of this compound derivatives could involve the following steps:

Scaffold Synthesis: Preparation of a core this compound structure with a functional group suitable for diversification, such as an amine, carboxylic acid, or halogen.

Diversification: Parallel reaction of the core scaffold with a collection of reagents (e.g., acyl chlorides, sulfonyl chlorides, boronic acids) to create a library of final compounds.

Purification and Characterization: Each member of the library is purified and its structure confirmed, often using high-throughput techniques.

The resulting library of compounds can then be screened against biological targets to identify initial "hits."

Scaffold Hopping Strategies for Novel Leads

Scaffold hopping is a computational or experimental strategy used in drug design to identify new molecular cores (scaffolds) that are structurally different from a known active compound but retain similar biological activity. uniroma1.itbiosolveit.de This technique is valuable for generating novel chemical entities with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or to circumvent existing patents. uniroma1.itcam.ac.uk

Starting from a known ligand for a particular target, one might use the this compound scaffold as a replacement for the original core. This can be guided by computational methods that assess shape and pharmacophore similarity. biosolveit.de For instance, if a known inhibitor has a key aromatic interaction and a hydrogen bond acceptor at specific positions, a this compound derivative could be designed to present its own aromatic rings and the nitrogen/sulfur atoms in a similar spatial arrangement.

Conversely, this compound itself could be the starting point, and a medicinal chemist might look for bioisosteric replacements for this scaffold. The goal is to find a new core that maintains the essential interactions with the target protein. For example, another bicyclic heteroaromatic system might be used to replace the quinoline core, while aiming to maintain the key interactions facilitated by the methylsulfanyl group and other substituents.

Lead Optimization and Structure-Based Drug Design

Once an initial "hit" compound is identified from screening, the process of lead optimization begins. uniroma1.it The goal is to modify the hit compound to improve its potency, selectivity, and drug-like properties, ultimately turning it into a viable drug candidate. danaher.com This is an iterative process involving chemical synthesis and biological testing, often guided by structure-based drug design (SBDD). saromics.com

SBDD relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy, in complex with the inhibitor. proteinstructures.com This structural information provides a detailed map of the binding site, revealing key interactions between the ligand and the protein. saromics.com

For a lead compound based on the this compound scaffold, lead optimization would involve making systematic modifications to the structure and evaluating their effect on activity. This exploration of the structure-activity relationship (SAR) helps to understand which parts of the molecule are essential for binding. researchgate.net For example, chemists might synthesize analogs with different substituents on the quinoline ring or modify the methylsulfanyl group to explore how these changes affect binding affinity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 7)IC₅₀ (nM)Notes
LEAD-01 -H-H500Initial Hit
LEAD-02 -CH₃-H250Small alkyl group improves potency
LEAD-03 -Ph-H600Bulky phenyl group is detrimental
LEAD-04 -H-Cl150Electron-withdrawing group enhances activity
LEAD-05 -H-OCH₃400Electron-donating group reduces activity
LEAD-06 -CH₃-Cl50Combination of favorable substituents shows synergistic effect

This table is for illustrative purposes and does not represent real experimental data.

Through cycles of design, synthesis, and testing, the properties of the lead compound are gradually improved. proteinstructures.com The methylsulfanyl group itself might be a key interaction point or it may influence the electronics and conformation of the quinoline ring, which in turn affects binding.

Computational Approaches in Scaffold-Based Drug Discovery

Computational methods are integral to modern drug discovery, accelerating the process and reducing costs. researchgate.net These approaches are widely used in scaffold-based discovery, from library design to lead optimization. scielo.org.mx

Virtual Screening: Before synthesizing a chemical library based on the this compound scaffold, computational techniques can be used to perform virtual screening. scielo.org.mx Large databases of virtual compounds can be "docked" into the binding site of a target protein to predict their binding affinity. This allows researchers to prioritize which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a set of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This helps in designing compounds with potentially higher potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov For a this compound-based inhibitor, an MD simulation could reveal the stability of the binding mode, the role of water molecules in the binding site, and how flexible parts of the protein and ligand move, which can inform further design efforts.

ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. nih.gov Early in the design process, these tools can be used to flag potential liabilities with this compound derivatives, such as poor solubility or predicted toxicity, allowing chemists to modify the structure to mitigate these issues.

These computational techniques, when used in conjunction with experimental methods, provide a powerful platform for the efficient discovery and development of novel drugs based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methylsulfanylquinoline
Reactant of Route 2
Reactant of Route 2
5-methylsulfanylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.